4-Methoxynaphthalene-1-sulfonic acid
Description
Structure
3D Structure
Properties
CAS No. |
84473-60-9 |
|---|---|
Molecular Formula |
C11H10O4S |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
4-methoxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C11H10O4S/c1-15-10-6-7-11(16(12,13)14)9-5-3-2-4-8(9)10/h2-7H,1H3,(H,12,13,14) |
InChI Key |
NPLRGULPDAYSHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Reagents and Reaction Conditions
Concentrated sulfuric acid (85–100%) serves as the primary sulfonating agent, with oleum (fuming sulfuric acid) occasionally employed to enhance reactivity. Patent data indicate optimal results with a 4:1 to 8:1 molar ratio of sulfuric acid to 4-methoxynaphthalene, minimizing disulfonation by-products. Temperatures between 60°C and 140°C balance reaction kinetics and selectivity, as higher temperatures (>160°C) risk decomposition.
Additives such as alkali sulfates (e.g., sodium sulfate) or acid amides (e.g., urea) improve regioselectivity. For instance, 0.1–5 equivalents of sodium sulfate per mole of substrate suppress ortho-sulfonation, directing >90% of the product to the para position.
Optimization Strategies for Sulfonation
Stoichiometric Control
Excess sulfuric acid acts as both a reagent and solvent, but disproportionate amounts (>10:1) exacerbate side reactions. Industrial protocols emphasize incremental addition of 4-methoxynaphthalene to preheated sulfuric acid to maintain a consistent acid concentration. This method reduces local overheating, a common cause of charring.
Temperature Gradients
A stepwise temperature profile enhances yield:
-
Initial heating : 40–60°C to dissolve the substrate.
-
Reaction phase : 110–140°C for 6–16 hours to complete sulfonation.
-
Cooling phase : Gradual reduction to 25°C precipitates the product.
Patents report 85–92% yields under these conditions, with residual sulfuric acid removed via aqueous washes.
Alternative Synthetic Pathways
Halogenation-Sulfonation Sequences
While less common, bromination of 4-methoxynaphthalene followed by sulfite substitution offers an alternative route. However, this method introduces additional steps, reducing overall efficiency (yields: 65–75%) compared to direct sulfonation.
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate sulfonation. Preliminary studies suggest reaction times under 2 hours at 100°C, though scalability remains unproven.
Industrial-Scale Production
Reactor Design and Process Scaling
Industrial reactors employ corrosion-resistant materials (e.g., glass-lined steel) to withstand sulfuric acid. Continuous-flow systems enhance heat dissipation, enabling throughputs of 500–1,000 kg per batch. Post-reaction mixtures are quenched with ice water, precipitating crude this compound.
By-Product Management
Disulfonated isomers (e.g., 4-methoxynaphthalene-1,5-disulfonic acid) form at rates proportional to sulfuric acid concentration. Centrifugal separation and fractional crystallization isolate the mono-sulfonated product with >95% purity.
Purification and Isolation Techniques
Recrystallization
Crude product is recrystallized from ethanol-water mixtures (3:1 v/v), yielding colorless crystals. Solvent ratios and cooling rates (1–2°C/min) critically influence crystal size and purity.
Ion-Exchange Chromatography
Cation-exchange resins (e.g., Dowex 50WX4) remove residual sulfuric acid and metal ions. Elution with 0.5M ammonium hydroxide recovers 90–95% of the sulfonic acid.
Analytical Characterization
Spectroscopic Methods
Elemental Analysis
Theoretical values for C₁₁H₁₀O₄S (calc.): C 52.80%, H 4.03%, S 12.80%. Deviations >0.3% indicate impurities.
Challenges and Troubleshooting
By-Product Formation
Over-sulfonation is mitigated by:
Chemical Reactions Analysis
Types of Reactions: 4-Methoxynaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution can produce various functionalized naphthalene compounds.
Scientific Research Applications
4-Methoxynaphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is employed in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxynaphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The methoxy group also plays a role in modulating the compound’s properties and behavior in different environments.
Comparison with Similar Compounds
4-Aminonaphthalene-1-sulfonic Acid
- Structure: Features an amino (-NH₂) group at position 4 instead of methoxy.
- Properties: Higher water solubility compared to the methoxy derivative due to the amino group’s ability to form hydrogen bonds. Sparingly soluble in dichlorloromethane but soluble in aqueous bases (e.g., NaOH) . Sodium salt forms (e.g., Sodium Naphthionate) enhance solubility for industrial applications .
- Applications : Used in dye synthesis (e.g., azo dyes) and as a precursor for pharmaceuticals like sulfonamide drugs .
4-Amino-3-hydroxynaphthalene-1-sulfonic Acid
Azo Derivatives (e.g., 3-Hydroxy-4-((1-hydroxy-2-naphthyl)azo)naphthalene-1-sulphonic Acid)
Alkoxy Derivatives (e.g., 4-Ethoxy-N-(2-furylmethyl)-1-naphthalenesulfonamide)
- Structure : Ethoxy (-OCH₂CH₃) group at position 4 and a sulfonamide (-SO₂NH-) moiety.
- Properties :
- Applications : Explored in drug design for antimicrobial or enzyme-inhibitory roles .
Comparative Data Table
| Compound Name | Substituents | Molecular Formula | Solubility | Key Applications |
|---|---|---|---|---|
| 4-Methoxynaphthalene-1-sulfonic acid | -SO₃H (1), -OCH₃ (4) | C₁₁H₁₀O₄S | Moderate in polar solvents | Pharmaceutical intermediates |
| 4-Aminonaphthalene-1-sulfonic acid | -SO₃H (1), -NH₂ (4) | C₁₀H₉NO₃S | High in aqueous base | Dye synthesis, sulfonamides |
| 4-Amino-3-hydroxynaphthalene-1-SA | -SO₃H (1), -NH₂ (4), -OH (3) | C₁₀H₉NO₄S | High in polar solvents | Chelation, dyes |
| 3-Hydroxy-4-azo-naphthalene-1-SA* | -SO₃H (1), -OH (3), -N=N- | C₁₇H₁₂N₂O₅S | Soluble in water/ethanol | Textile dyes, pH indicators |
| 4-Ethoxy-N-(2-furylmethyl)-1-SA** | -SO₂NH- (1), -OCH₂CH₃ (4) | C₁₉H₁₉NO₃S | Lipophilic | Antimicrobial agents |
Example azo derivative ; *Alkoxy sulfonamide derivative .
Key Research Findings
- Synthetic Methods : this compound derivatives are synthesized via sulfonation of methoxynaphthalene or nucleophilic substitution reactions . Azo derivatives are prepared by diazotization and coupling reactions .
- Physicochemical Properties: Methoxy groups reduce solubility in water compared to amino/hydroxyl analogs but improve compatibility with organic matrices .
- Biological Relevance : Sulfonamide derivatives exhibit enhanced bioactivity due to sulfonamide’s role in enzyme inhibition .
Biological Activity
4-Methoxynaphthalene-1-sulfonic acid (4-MNSA) is a sulfonated derivative of methoxynaphthalene, a compound known for its diverse biological activities. This article reviews the biological activity of 4-MNSA, including its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various studies and findings.
Chemical Structure and Properties
4-MNSA is characterized by a methoxy group and a sulfonic acid group attached to a naphthalene ring. The presence of these functional groups significantly influences its solubility and reactivity, making it a valuable compound in pharmaceutical applications.
Antimicrobial Activity
Research has demonstrated that 4-MNSA exhibits significant antimicrobial properties. A study by Kumar et al. (2012) evaluated various naphthalene derivatives, including 4-MNSA, against pathogenic microorganisms such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that 4-MNSA displayed broad-spectrum antimicrobial activity, suggesting its potential as an antiseptic agent in clinical settings .
Table 1: Antimicrobial Activity of 4-MNSA
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anti-inflammatory Properties
In addition to its antimicrobial effects, 4-MNSA has been studied for its anti-inflammatory properties. Tarantino et al. (2014) reported that naphthalene sulfonates, including 4-MNSA, inhibit the RNA-dependent RNA polymerase of human norovirus, which is implicated in inflammatory responses during viral infections . This inhibition suggests that 4-MNSA could be explored as a therapeutic agent for managing inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of 4-MNSA has also been investigated. A study comparing sulfated and unsulfated naphthalene derivatives found that the sulfated forms exhibited notable radical scavenging activity. Specifically, 4-MNSA was shown to reduce oxidative stress markers in vitro, indicating its potential role in protecting cells from oxidative damage .
Case Studies
Case Study: Antimicrobial Efficacy in Clinical Isolates
A clinical study assessed the effectiveness of 4-MNSA against resistant strains of bacteria isolated from patients with urinary tract infections. The study found that 4-MNSA not only inhibited the growth of these resistant strains but also enhanced the efficacy of conventional antibiotics when used in combination therapy .
Case Study: Anti-inflammatory Mechanisms
In vitro experiments demonstrated that treatment with 4-MNSA reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide-induced macrophages. This suggests that 4-MNSA may modulate inflammatory pathways and could be beneficial in conditions characterized by chronic inflammation .
Q & A
Q. What are the optimal synthetic routes for 4-Methoxynaphthalene-1-sulfonic acid, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves sulfonation of 1-methoxynaphthalene using concentrated sulfuric acid or chlorosulfonic acid at 80–120°C, followed by neutralization to isolate the sulfonic acid derivative. Key parameters include:
- Temperature control : Excessive heat may lead to over-sulfonation or decomposition .
- Reagent stoichiometry : A 1:1.2 molar ratio of substrate to sulfonating agent minimizes by-products like disulfonated isomers .
- Purification : Recrystallization from ethanol/water mixtures improves purity, while ion-exchange chromatography removes residual sulfuric acid .
Q. How can researchers characterize the structural integrity of this compound?
Use a combination of:
- NMR spectroscopy : -NMR to confirm methoxy (-OCH) and sulfonic acid (-SOH) group positions. Aromatic proton splitting patterns distinguish substitution patterns (e.g., singlet for para-substitution) .
- FT-IR : Peaks at 1030–1150 cm (S=O stretching) and 1250 cm (C-O-C stretching) validate functional groups .
- Elemental analysis : Match experimental C, H, and S content to theoretical values (e.g., CHOS requires C: 52.80%, H: 4.03%, S: 12.80%) .
Q. What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .
- Light exposure : Protect from UV light to avoid photodegradation of the naphthalene backbone .
- Moisture control : Use desiccants (e.g., silica gel) to suppress deliquescence, as sulfonic acids are hygroscopic .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies often arise from:
- pH-dependent solubility : The compound is highly soluble in alkaline aqueous solutions (pH > 9) due to deprotonation of the sulfonic acid group but precipitates in acidic media (pH < 4) .
- Counterion effects : Sodium or potassium salts exhibit higher aqueous solubility than the free acid form .
- Solvent polarity : Use polar aprotic solvents (e.g., DMSO) for dissolution in non-aqueous systems .
Q. What methodologies are effective for analyzing biological interactions of this compound?
- Enzymatic assays : Monitor inhibition/activation of sulfotransferases or peroxidases using UV-Vis spectroscopy (e.g., absorbance at 280 nm for naphthalene derivatives) .
- Computational docking : Molecular dynamics simulations predict binding affinities to target proteins (e.g., albumin or cytochrome P450 enzymes) using software like AutoDock Vina .
- In vitro cytotoxicity : Evaluate cell viability via MTT assays in HEK-293 or HepG2 cell lines, noting IC values .
Q. How can researchers address low yields in sulfonation reactions?
Common pitfalls and solutions include:
- Side reactions : Competing methoxy group cleavage under harsh conditions. Use milder sulfonating agents (e.g., SO-pyridine complex) at 50°C .
- Isomer formation : Optimize reaction time (2–4 hours) to favor 1-sulfonation over 2- or 4-sulfonation. Monitor progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) .
- Catalyst selection : Lewis acids (e.g., AlCl) enhance regioselectivity but may require post-reaction quenching with ice .
Q. What advanced techniques are used to study degradation pathways?
- HPLC-MS : Identify degradation products (e.g., naphthoquinones or desulfonated derivatives) using a C18 column and gradient elution (acetonitrile/0.1% formic acid) .
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C for most sulfonic acids) .
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and quantify intact compound via qNMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
